Sanguinarine chloride

Description

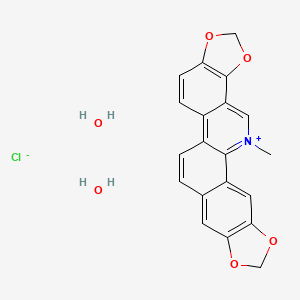

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZKAXHWLRYMLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2447-54-3 (Parent) | |

| Record name | Sanguinarium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30971158 | |

| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5578-73-4, 1099738-80-3 | |

| Record name | Sanguinarine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5578-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanguinarium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanguinarine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sanguinarine Chloride Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGUINARIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Z8J4400H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sanguinarine Chloride: A Deep Dive into its Apoptotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered significant attention in the scientific community for its potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, offering valuable insights for researchers and professionals in drug development. Through a comprehensive review of preclinical studies, this document outlines the key signaling pathways, molecular targets, and cellular events modulated by this promising natural compound.

Core Mechanism of Action: A Multi-Faceted Approach to Inducing Apoptosis

This compound orchestrates apoptosis through a complex interplay of signaling cascades, primarily initiated by the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of events that converge on both the intrinsic and extrinsic apoptotic pathways. Key mechanisms include the modulation of the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, alterations in the expression of Bcl-2 family proteins, and the activation of caspases.

Quantitative Analysis of Apoptotic Induction

The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the corresponding percentage of apoptotic cells are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Apoptosis (%) (Concentration, Time) |

| Human Lens Epithelial (HLE) B-3 | - | Not Specified | 30.00 ± 2.36 (2 µM, 24h)[1] |

| Multiple Myeloma (U266, RPMI-8226) | Multiple Myeloma | 1-2 (24h)[2] | Dose-dependent increase (0.25–4 µM, 24h)[2] |

| Triple-Negative Breast Cancer (MDA-MB-231) | Breast Cancer | 3.56 (24h) | Not Specified |

| Triple-Negative Breast Cancer (MDA-MB-468) | Breast Cancer | 2.60 (24h) | Not Specified |

| Melanoma (A375) | Melanoma | 2.378[3] | Not Specified |

| Melanoma (A2058) | Melanoma | 2.719[3] | Not Specified |

| Non-Small Cell Lung Cancer (H1299) | Lung Cancer | ~3 (72h) | 20.4 (3µM)[4] |

| Non-Small Cell Lung Cancer (H1975) | Lung Cancer | ~1 (72h) | 43.01 (1µM)[4] |

| Non-Small Cell Lung Cancer (A549) | Lung Cancer | 1.59 (72h)[5] | Not Specified |

| Cervical Cancer (HeLa) | Cervical Cancer | 0.16 µg/mL | Not Specified |

Key Signaling Pathways in Sanguinarine-Induced Apoptosis

This compound's pro-apoptotic effects are mediated through the modulation of several critical signaling pathways.

Reactive Oxygen Species (ROS) Generation: The Initial Trigger

A primary and early event in sanguinarine-induced apoptosis is the significant elevation of intracellular ROS. This oxidative stress acts as a key upstream signaling molecule, initiating multiple downstream apoptotic cascades. The pro-apoptotic effects of sanguinarine can be attenuated by ROS scavengers like N-acetylcysteine (NAC), highlighting the critical role of oxidative stress in its mechanism of action.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial mediator of sanguinarine-induced apoptosis. Sanguinarine treatment leads to the dose-dependent phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[1] Activated JNK and p38, in turn, can modulate the activity of downstream targets, including transcription factors and Bcl-2 family proteins, to promote apoptosis.

Figure 1: Sanguinarine-induced ROS generation activates the JNK/p38 MAPK pathway, leading to apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Sanguinarine has been shown to inhibit this pathway, thereby promoting apoptosis. It downregulates the phosphorylation of Akt, a key downstream effector of PI3K.[6][7] This inhibition of the PI3K/Akt survival signaling sensitizes cancer cells to apoptotic stimuli.

Figure 2: Sanguinarine inhibits the pro-survival PI3K/Akt pathway, thereby promoting apoptosis.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade implicated in cell proliferation and survival. Sanguinarine has been demonstrated to suppress the constitutively active JAK/STAT pathway in cancer cells.[8][9] This is achieved, in part, by upregulating the expression of protein tyrosine phosphatase (SHP-1), a negative regulator of STAT3.[2] The inhibition of JAK/STAT signaling contributes to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

Figure 3: Sanguinarine upregulates SHP-1, leading to the inhibition of the JAK/STAT pathway and subsequent apoptosis.

Modulation of Bcl-2 Family Proteins and Caspase Activation

The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. Sanguinarine treatment shifts the balance towards apoptosis by upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.[10] This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of the caspase cascade.

Sanguinarine induces the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7.[11] The activation of these caspases is a hallmark of apoptosis and leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. The pro-apoptotic effects of sanguinarine can be significantly attenuated by pan-caspase inhibitors like z-VAD-FMK, confirming the caspase-dependent nature of this process.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of sanguinarine's apoptotic mechanism.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This method is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Preparation: After treatment with this compound, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[13]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to determine the expression levels of key apoptosis-related proteins.

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[15]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Caspase Activity Assay

This assay measures the activity of key executioner caspases.

-

Cell Lysis: Lyse the treated cells using the provided lysis buffer.

-

Substrate Addition: Add a luminogenic or colorimetric substrate specific for the caspase of interest (e.g., Ac-DEVD-pNA for caspase-3) to the cell lysates.[5][15]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[16]

-

Signal Measurement: Measure the luminescence or absorbance using a luminometer or spectrophotometer, respectively.[16] The signal intensity is proportional to the caspase activity.

Figure 4: A general experimental workflow for investigating sanguinarine-induced apoptosis.

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its multifaceted mechanism of action, involving the induction of oxidative stress and the modulation of key signaling pathways such as MAPK, PI3K/Akt, and JAK/STAT, makes it an attractive candidate for further development as an anticancer agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate its therapeutic potential. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its anticancer activity and overcome drug resistance.

References

- 1. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 9. researchgate.net [researchgate.net]

- 10. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. bosterbio.com [bosterbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Sanguinarine Chloride: A Potent STAT3 Inhibitor for Prostate Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic transcription factor implicated in the progression of prostate cancer. Its constitutive activation promotes cell proliferation, survival, invasion, and angiogenesis. Sanguinarine chloride, a natural benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has emerged as a potent inhibitor of STAT3 signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound in prostate cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction

Prostate cancer remains a significant global health concern. The development of novel therapeutic strategies targeting key molecular drivers of the disease is crucial. The STAT3 signaling pathway is frequently hyperactivated in prostate cancer and is associated with poor prognosis, making it an attractive target for therapeutic intervention.[1] this compound has demonstrated promising anti-cancer properties, specifically through its ability to modulate the STAT3 pathway, thereby inhibiting prostate cancer cell growth and inducing apoptosis.[2][3][4] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a STAT3 inhibitor in prostate cancer.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects in prostate cancer primarily by inhibiting the STAT3 signaling cascade at multiple levels.

Inhibition of Upstream Kinases

This compound has been shown to inhibit the phosphorylation of Janus-activated Kinase 2 (JAK2) and Src, two key upstream kinases responsible for the activation of STAT3.[2][5] By reducing the activity of these kinases, sanguinarine effectively blocks the initial phosphorylation of STAT3 at tyrosine 705 (Tyr705) and serine 727 (Ser727), which is essential for its dimerization, nuclear translocation, and DNA binding.[2][5]

Direct Inhibition of STAT3 Activation

Sanguinarine inhibits both constitutive and Interleukin-6 (IL-6)-induced STAT3 phosphorylation at both Tyr705 and Ser727 residues in prostate cancer cells.[2][5] This dual inhibition ensures a comprehensive blockade of STAT3 activity. Maximal activation of STAT3 requires phosphorylation at both sites, and sanguinarine's ability to inhibit both highlights its potential for complete shutdown of STAT3 signaling.[5]

Downregulation of STAT3 Target Genes

The inhibition of STAT3 activation by this compound leads to the downregulation of various STAT3-mediated genes that are critical for tumor progression.[2] These include genes involved in cell cycle regulation (c-myc) and apoptosis inhibition (survivin).[2][5] The suppression of these downstream targets contributes significantly to the anti-proliferative and pro-apoptotic effects of sanguinarine in prostate cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 호스팅 기간 만료 [x-y.net]

- 4. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion | Semantic Scholar [semanticscholar.org]

- 5. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Sanguinarine: A Technical Guide for Drug Discovery and Development

Executive Summary: Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered significant attention for its potent and diverse biological activities. This document provides a comprehensive technical overview of sanguinarine's primary pharmacological effects, including its anticancer, antimicrobial, and anti-inflammatory properties. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound.

Introduction

Sanguinarine (13-methylbenzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium) is a prominent quaternary ammonium alkaloid found in several plant species, most notably the bloodroot, Sanguinaria canadensis. Historically used in traditional medicine, modern research has identified sanguinarine as a molecule with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. Its planar, cationic structure allows it to intercalate with DNA and interact with various functional proteins and enzymes, forming the basis of its multifaceted pharmacological profile. This document synthesizes current knowledge on sanguinarine's mechanisms of action to support further investigation and potential clinical application.

Anticancer Activity

Sanguinarine exhibits robust anticancer activity across a range of malignancies by modulating multiple cellular processes, including apoptosis, cell cycle progression, and key signaling pathways that govern proliferation and metastasis.

Induction of Apoptosis and Ferroptosis

A primary mechanism of sanguinarine's antitumor effect is the induction of programmed cell death. It triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

-

Reactive Oxygen Species (ROS) Generation: Sanguinarine treatment leads to a significant accumulation of intracellular ROS. This oxidative stress is a critical upstream event that triggers downstream apoptotic signaling. The use of ROS inhibitors has been shown to prevent sanguinarine-induced apoptosis, confirming the central role of ROS.

-

Mitochondrial Pathway Modulation: The alkaloid disrupts mitochondrial membrane potential and alters the balance of the Bcl-2 family of proteins. It increases the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytoplasm. This event activates the caspase cascade, leading to the cleavage and activation of initiator caspase-9 and executioner caspase-3, culminating in PARP cleavage and apoptosis.

-

Ferroptosis Induction: In some cancer cells, such as human cervical cancer (HeLa) cells, sanguinarine can induce ferroptosis, an iron-dependent form of cell death. This is characterized by glutathione (GSH) depletion, iron accumulation, and lipid peroxidation. Interestingly, studies show that apoptosis and ferroptosis can be interdependent pathways in sanguinarine-mediated cytotoxicity.

Cell Cycle Arrest

Sanguinarine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins.

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Treatment with sanguinarine leads to a significant increase in the expression of p21/WAF1 and p27/KIP1. These proteins bind to and inhibit the activity of cyclin-CDK complexes, preventing cell cycle progression.

-

Downregulation of Cyclins and CDKs: Concurrently, sanguinarine downregulates the expression of cyclins D1, D2, and E, as well as their catalytic partners CDK2, CDK4, and CDK6. This dual action of boosting inhibitory signals while reducing proliferative signals ensures a robust blockade of the cell cycle.

Inhibition of Proliferation and Key Signaling Pathways

Sanguinarine's antiproliferative effects are also mediated by its ability to inhibit multiple signal transduction pathways that are constitutively active in cancer cells.

-

NF-κB Pathway: Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of the active p65 subunit to the nucleus. This inhibition has been observed in response to various stimuli, including TNF-α.

-

JAK/STAT Pathway: The alkaloid suppresses the constitutively active JAK/STAT pathway, particularly STAT3, which is a key promoter of cancer cell growth and survival.

-

PI3K/Akt/mTOR Pathway: Sanguinarine has been shown to interfere with the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is another target. Inhibition of ERK1/2 by sanguinarine has been linked to its anti-angiogenic and anti-metastatic effects in breast cancer models.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of sanguinarine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

| Cell Line | Cancer Type | Assay Duration | IC₅₀ Value (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 3.56 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 24 h | 2.60 | |

| MDA-MB-231 (TNF-α stimulated) | Triple-Negative Breast Cancer | 24 h | 3.11 ± 0.05 | |

| MDA-MB-468 (TNF-α stimulated) | Triple-Negative Breast Cancer | 24 h | 2.97 ± 0.12 | |

| LNCaP | Prostate Cancer | 24 h | 0.1 - 2.0 (Dose-dependent inhibition) | |

| DU145 | Prostate Cancer | 24 h | 0.1 - 2.0 (Dose-dependent inhibition) | |

| 786-O | Clear Cell Renal Cell Carcinoma | 24 h | 0.6752 | |

| 786-O | Clear Cell Renal Cell Carcinoma | 48 h | 0.5959 |

Antimicrobial Activity

Sanguinarine possesses broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Antibacterial and Antifungal Effects

Sanguinarine is effective against both Gram-positive and Gram-negative bacteria. Its primary mechanism involves disrupting the integrity and permeability of the bacterial cell wall and membrane. This leads to the leakage of intracellular components and ultimately cell death. Furthermore, it can induce the production of ROS within bacteria, contributing to its bactericidal effect.

In the context of fungal pathogens, sanguinarine shows potent efficacy against Candida albicans, a common opportunistic fungus. It acts by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to structural disruption and cell lysis. It is also effective at inhibiting and disrupting biofilm formation by both single and dual-species cultures of C. albicans and Staphylococcus aureus.

Quantitative Data on Antimicrobial Activity

The potency of sanguinarine's antimicrobial effects is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

| Microorganism | Type | MIC Value (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 128 | |

| Helicobacter pylori (strains) | Gram-negative Bacteria | 6.25 - 50 | |

| Enterotoxigenic E. coli (ETEC) | Gram-negative Bacteria | 6250 (for methanol extract) | |

| Various Gram-positive/negative strains | Bacteria | 0.5 - 128 | |

| Candida albicans SC5314 | Fungus | 4 | |

| Candida albicans (clinical isolates) | Fungus | 37.5 - 50 (112.8 - 150.5 µM) | |

| Mycobacterium aurum | Mycobacteria | 9.61 (IC₅₀) | |

| Mycobacterium smegmatis | Mycobacteria | 41.18 (IC₅₀) |

Anti-inflammatory Activity

Sanguinarine exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Mechanism of Action

Inflammation is a key process in many chronic diseases. Sanguinarine can attenuate the inflammatory response by suppressing the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated models, sanguinarine has been shown to reduce the mRNA expression of interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α). This effect is directly linked to its ability to inhibit the TLR4/NF-κB signaling pathway, which is a key initiator of the innate immune and inflammatory response. Beyond NF-κB, sanguinarine can also activate the Nrf2 antioxidant pathway and inhibit the Wnt/β-catenin pathway, further contributing to its anti-inflammatory and tissue-protective effects.

Key Experimental Protocols

The following section details standardized methodologies for assessing the biological activities of sanguinarine.

Cell Viability and Proliferation Assays

-

Objective: To quantify the cytotoxic and antiproliferative effects of sanguinarine on cancer cells.

-

Methodology (MTT/CCK-8/AlamarBlue):

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of sanguinarine (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition: After incubation, add the viability reagent (e.g., MTT, CCK-8, or AlamarBlue) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours to allow for the metabolic conversion of the reagent by viable cells.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following sanguinarine treatment.

-

Methodology:

-

Treatment: Culture cells in 6-well plates and treat with sanguinarine at the desired concentration (e.g., IC₅₀ value) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins in key signaling pathways (e.g., Bcl-2, Caspase-3, NF-κB p65) after sanguinarine treatment.

-

Methodology:

-

Protein Extraction: Treat cells with sanguinarine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

-

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of sanguinarine that inhibits the visible growth of a specific microorganism.

-

Methodology (Broth Microdilution):

-

Preparation: Prepare a two-fold serial dilution of sanguinarine in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Controls: Include a positive control (microorganism in broth, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of sanguinarine in a well with no visible growth.

-

Conclusion and Future Perspectives

Sanguinarine, derived from Sanguinaria canadensis, is a natural alkaloid with a compelling profile of anticancer, antimicrobial, and anti-inflammatory activities. Its ability to induce apoptosis and cell cycle arrest, coupled with its potent inhibition of critical oncogenic signaling pathways like NF-κB and JAK/STAT, positions it as a promising candidate for cancer therapy. Furthermore, its broad-spectrum antimicrobial action provides avenues for development as an alternative or adjunct to conventional antibiotics and antifungals. While the preclinical evidence is strong, further research is required to fully elucidate its pharmacokinetic and toxicological profiles in vivo before its therapeutic potential can be translated into clinical practice. The development of novel drug delivery systems to enhance its bioavailability and target specificity represents a key area for future investigation.

The Anti-inflammatory Properties of Sanguinarine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine chloride, a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has demonstrated a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of its potent anti-inflammatory properties, focusing on the underlying molecular mechanisms, relevant signaling pathways, and quantitative experimental evidence. This compound exerts its effects through the modulation of key inflammatory cascades, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the suppression of the NLRP3 inflammasome. This document consolidates data from various in vitro and in vivo studies, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological interactions, offering a comprehensive resource for the scientific community.

Core Mechanisms of Anti-inflammatory Action

This compound mitigates inflammation through a multi-targeted approach, primarily by interfering with pro-inflammatory signaling pathways and reducing the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Sanguinarine has been shown to be an effective inhibitor of this pathway.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. Sanguinarine intervenes by preventing the degradation of IκB, thereby inhibiting the nuclear translocation and activation of the NF-κB p65 subunit.[3][4] This leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α, IL-6, and IL-1β.[1]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for regulating the production of inflammatory cytokines.[5] Sanguinarine has been shown to inhibit the activation of MAPKs in response to inflammatory stimuli.[5] Specifically, it can suppress the phosphorylation of p38 and JNK in a dose-dependent manner.[4][6] By inhibiting these pathways, sanguinarine effectively reduces the synthesis and release of inflammatory mediators.[5]

Inhibition of NLRP3 Inflammasome Activation

Recent studies have highlighted the role of sanguinarine in modulating the NLRP3 inflammasome, a multiprotein complex that triggers the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6] In models of ulcerative colitis, sanguinarine has been shown to suppress the high expressions of NLRP3, caspase-1, and IL-1β.[6] This inhibition appears to be a key mechanism in its therapeutic effect against inflammatory diseases.[6]

Regulation of Pro-inflammatory Enzymes and Molecules

This compound also directly targets the expression and activity of enzymes responsible for producing inflammatory mediators.

-

Cyclooxygenase-2 (COX-2): An inducible enzyme that synthesizes prostaglandins during inflammation. Sanguinarine decreases the expression of COX-2.[1]

-

Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide (NO), a key inflammatory mediator. Sanguinarine can inhibit iNOS activity.[7]

-

Reactive Oxygen Species (ROS): Sanguinarine can induce the production of ROS, which, depending on the cellular context, can lead to apoptosis or modulate signaling pathways.[8][9] In some inflammatory models, its antioxidant properties are more prominent.[10]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Cell Line | Stimulus | Sanguinarine Conc. | Target | % Inhibition / Effect | Reference |

| H9c2 cells | Hypoxia/Reoxygenation | 0.25, 0.5, 1 µM | TNF-α, IL-1β, IL-6 | Dose-dependent reduction | [8] |

| THP-1 cells | LPS | 0.5, 1 µM | NLRP3, Caspase-1, IL-1β | Significant inhibition | [6] |

| MCF-7 cells | - | 4 µM (IC50) | Cell Viability | 50% inhibition | [4] |

| NCI-H1688 cells | - | 1 µM | Cell Proliferation | Significant inhibition at 24, 48, 72h |

Table 2: In Vivo Anti-inflammatory Activity

| Animal Model | Disease Model | Sanguinarine Dose | Key Findings | Reference |

| Mice | Acetic Acid-Induced Colitis | Not Specified | Decreased expression of IL-6, NF-κB, and TNF-α; reduced weight loss and mortality. | [1] |

| Rats | Neuropathic Pain (CCI) | Not Specified | Inhibited p38 MAPK and NF-κB activation; downregulated TNF-α, IL-1β, IL-6. | [4] |

| Mice | DSS-Induced Ulcerative Colitis | Not Specified | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.); suppressed NLRP3, caspase-1, IL-1β expression. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory properties of this compound.

In Vitro LPS-Induced Inflammation in Macrophages

This protocol outlines the steps to evaluate the effect of this compound on cytokine production in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in multi-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

-

Inflammatory Stimulus: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

-

Quantification of Inflammatory Mediators:

-

Cytokines: Supernatants are collected, and the concentrations of cytokines such as TNF-α, IL-6, and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide: The accumulation of nitrite in the supernatant is measured using the Griess reagent as an indicator of NO production.

-

-

Molecular Analysis: Cell lysates are collected for Western blot analysis to determine the phosphorylation status of key signaling proteins like p65 (NF-κB), p38, and JNK, or for qRT-PCR to measure the mRNA expression of inflammatory genes.

In Vivo LPS-Induced Systemic Inflammation in Mice

This protocol describes a common animal model to assess the systemic anti-inflammatory effects of this compound.

-

Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized for at least one week under standard laboratory conditions.

-

Drug Administration: Mice are divided into groups: Vehicle Control, LPS + Vehicle, and LPS + this compound. This compound (at various doses) or vehicle is administered, typically via oral gavage or intraperitoneal (i.p.) injection, for a set period (e.g., daily for 7 days).

-

Induction of Inflammation: On the final day of treatment, inflammation is induced by a single i.p. injection of LPS (e.g., 5 mg/kg). The control group receives a saline injection.

-

Sample Collection: After a few hours (e.g., 2-6 hours) post-LPS injection, mice are euthanized. Blood is collected via cardiac puncture for serum analysis, and tissues (e.g., liver, spleen, lungs) are harvested.

-

Analysis:

-

Serum Cytokines: Serum levels of TNF-α, IL-6, and other inflammatory markers are quantified by ELISA.

-

Tissue Analysis: Tissues can be used for histopathological examination to assess inflammation and tissue damage, or homogenized for Western blot or PCR analysis of inflammatory markers.

-

Conclusion

This compound is a promising natural compound with significant anti-inflammatory properties. Its ability to concurrently inhibit multiple critical inflammatory pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The quantitative data and established experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in the context of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The unconventional secretion of IL-1β: Handling a dangerous weapon to optimize inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanguinarine attenuates hypoxia/reoxygenation-triggered H9c2 cell injury through activation of the Nrf2/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]

Sanguinarine Chloride: An In-depth Technical Guide on a Promising Natural Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine chloride, a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has demonstrated significant potential as a natural antimicrobial agent. With the rising threat of antimicrobial resistance, the exploration of novel therapeutic compounds is paramount. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, including its broad-spectrum activity, multifaceted mechanisms of action, and efficacy against biofilms. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.

Antimicrobial Spectrum and Potency

This compound exhibits a broad range of antimicrobial activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of its potency.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | 3.12 - 6.25 | [1] |

| Staphylococcus aureus | - | 128 | [2] |

| Staphylococcus aureus | CMCC26003 | 4 | [3] |

| Escherichia coli | ATCC 35218 | 16 | [4] |

| Escherichia coli | ATCC 25922 | 16 - 256 | [5] |

| Klebsiella pneumoniae | ATCC 700603 | 16 - 256 | [5] |

| Pseudomonas aeruginosa | ATCC 27853 | 16 - 256 | [5] |

| Candida albicans | SC5314 | 3.2 | [6][7] |

| Candida albicans | Clinical Isolates | 37.5 - 50 | [8][9] |

| Candida albicans | SC5314 | 4 | [3] |

Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

| Microorganism | Strain | MBC (µg/mL) | Reference |

| Staphylococcus aureus | - | 256 | [1][2] |

| Various Bacteria | - | 0.5 - 128 | [10][11] |

Mechanisms of Antimicrobial Action

This compound employs a multi-targeted approach to exert its antimicrobial effects, making it a robust agent against a wide range of pathogens.

Disruption of Cell Wall and Membrane Integrity

This compound interferes with the integrity and permeability of the bacterial cell wall and membrane. This disruption leads to the leakage of intracellular components and ultimately cell death.[1][2]

Induction of Reactive Oxygen Species (ROS)

A significant mechanism of this compound's antimicrobial activity is the induction of reactive oxygen species (ROS) within the microbial cell.[1][2] This leads to oxidative stress, damaging cellular components such as DNA, proteins, and lipids.

References

- 1. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The induced and intrinsic resistance of Escherichia coli to sanguinarine is mediated by AcrB efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Activity and Mechanism of Sanguinarine with Polymyxin B against Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Activity of Sanguinarine against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]

- 9. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

Sanguinarine Chloride: A Potent Inhibitor of Tumor Cell Growth

A Technical Guide on Mechanisms and Experimental Data

Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy Fumaria species, has demonstrated significant potential as an anticancer agent.[1][2] Extensive in vitro and in vivo studies have revealed its capacity to inhibit the proliferation of a wide range of tumor cells through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying the antitumor effects of this compound, supported by quantitative data and detailed experimental protocols.

Mechanisms of Action

This compound exerts its anticancer effects by modulating a variety of cellular processes and signaling pathways. The primary mechanisms include:

-

Induction of Apoptosis: Sanguinarine is a potent inducer of programmed cell death (apoptosis) in cancer cells.[4][5] This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade.[5][6][7] Key signaling pathways implicated in sanguinarine-induced apoptosis include the activation of JNK and NF-κB, and the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[6][7]

-

Cell Cycle Arrest: The alkaloid has been shown to block the cell cycle at various phases, primarily G0/G1 and G2/M, thereby preventing cancer cell proliferation.[8][9] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21/WAF1 and p27/KIP1, and the downregulation of cyclins (D1, D2, E) and CDKs (2, 4, 6).[8]

-

Inhibition of Angiogenesis: Sanguinarine can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] It has been shown to inhibit the release of vascular endothelial growth factor (VEGF), a key angiogenic factor.[1][10]

-

Modulation of Key Signaling Pathways: this compound interferes with several critical signaling pathways that are often dysregulated in cancer:

-

NF-κB Pathway: It can suppress the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation.[1][6]

-

STAT3 Pathway: Sanguinarine inhibits the activation of STAT3, a key protein involved in tumor cell migration, invasion, and survival.[1][5]

-

JAK/STAT Pathway: Downregulation of the JAK/STAT pathway has been observed in non-small cell lung cancer cells treated with sanguinarine.[7]

-

PI3K/AKT Pathway: The PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, has been identified as a key target of sanguinarine in triple-negative breast cancer cells.[2]

-

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and antiproliferative effects of this compound have been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value | Assay | Exposure Time |

| A549 | Non-Small Cell Lung Cancer | 1.59 µM | MTT Assay | 72 h |

| HeLa | Cervical Cancer | 0.16 µg/mL | Not Specified | Not Specified |

| DU145 | Prostate Cancer | ~1 µM | MTT Assay | 24 h |

| LNCaP | Prostate Cancer | ~1 µM | MTT Assay | 24 h |

| U266 | Multiple Myeloma | 1-2 µM | CCK-8 Assay | 24 h |

| RPMI-8226 | Multiple Myeloma | 1-2 µM | CCK-8 Assay | 24 h |

| HL-60 | Acute Promyelocytic Leukemia | 0.6 µM | Not Specified | Not Specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.5-4.5 µM (for apoptosis) | Flow Cytometry | Not Specified |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1-4 µM (for apoptosis) | Flow Cytometry | Not Specified |

| H1299 | Non-Small Cell Lung Cancer | Not Specified | MTT Assay | 72 h |

| H1975 | Non-Small Cell Lung Cancer | Not Specified | MTT Assay | 72 h |

| H460 | Non-Small Cell Lung Cancer | Not Specified | MTT Assay | 72 h |

| HTC75 | Cancer Cell Line | 2.18 µM | CCK-8 Assay | Not Specified |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the antitumor effects of this compound.

Cell Viability and Proliferation Assay (MTT/CCK-8)

This assay is used to assess the dose- and time-dependent inhibitory effects of this compound on cancer cell growth.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^4 cells/100 µl/well and incubated overnight.[2]

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1–2 µmol/L) or a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).[8][11]

-

Reagent Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.[8][12]

-

Measurement: The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[6]

-

Data Analysis: Cell viability is expressed as a percentage of the control group, and the IC50 value is calculated.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells following treatment with this compound.

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Staining: The treated cells are harvested, washed, and then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

-

Data Analysis: The percentage of cells in each quadrant is determined to quantify the extent of apoptosis induced by this compound.[2]

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Cells are treated with this compound and then harvested. The cells are washed and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the stained cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed based on the fluorescence intensity, revealing any cell cycle arrest.[8]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, cyclins, CDKs).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[7]

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Tumor Cell Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude mice).[6][11]

-

Treatment: Once the tumors reach a certain volume, the mice are treated with this compound (e.g., 10 mg/kg intravenously every other day) or a vehicle control.[6]

-

Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions.

-

Analysis: At the end of the experiment, the tumors are excised and weighed. Further analysis, such as TUNEL staining for apoptosis, can be performed on the tumor tissues.[1][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

Caption: Sanguinarine-induced apoptosis signaling pathway.

Caption: Mechanism of sanguinarine-induced cell cycle arrest.

Caption: General experimental workflow for in vitro evaluation.

Conclusion

This compound is a promising natural compound with potent antitumor activities demonstrated across a wide range of cancer types. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to elucidate the full therapeutic potential of this alkaloid in cancer therapy. Further investigation, particularly in preclinical and clinical settings, is warranted to establish its efficacy and safety as a novel anticancer agent.

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 호스팅 기간 만료 [x-y.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sanguinarine Chloride Treatment of A549 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro study of sanguinarine chloride's effects on the human lung adenocarcinoma cell line, A549. Detailed protocols for cell culture, cytotoxicity assessment, apoptosis analysis, and investigation of key signaling pathways are outlined below.

Introduction

Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has demonstrated anti-tumor activities in various cancer cell lines.[1][2] In A549 human lung cancer cells, this compound has been shown to induce apoptosis in a dose- and time-dependent manner, making it a compound of interest for lung cancer research.[1][3] The primary mechanisms of action include the depletion of cellular glutathione and the generation of reactive oxygen species (ROS), leading to caspase activation and subsequent programmed cell death.[1][2][3][4] This document provides detailed protocols for investigating these effects.

A549 Cell Culture

A549 cells, derived from a human lung carcinoma, are a widely used model for studying lung cancer and developing anti-cancer therapies.

2.1. Growth and Maintenance of A549 Cells

-

Morphology: A549 cells are epithelial-like and grow as an adherent monolayer.

-

Growth Medium: The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Medium, supplemented with 10% fetal bovine serum (FBS).[5][6][7]

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6][7][8]

-

Doubling Time: The population doubling time for A549 cells is approximately 22-24 hours.[5][6][8]

-

Subculturing: When cells reach 70-90% confluency, they should be subcultured.[8]

-

Aspirate the old medium.

-

Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.[7]

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-10 minutes, or until cells detach.[6][7]

-

Neutralize the trypsin by adding at least four times the volume of complete growth medium.[6]

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate into new culture vessels at a seeding density of 2 x 10³ to 1 x 10⁴ cells/cm².[6][7]

-

-

Cryopreservation: For long-term storage, freeze cells in a medium containing 20% FBS and 10% DMSO at a concentration of approximately 2 x 10⁶ cells/vial.[6]

Quantitative Data Summary

The cytotoxic effect of this compound on A549 cells is commonly quantified by its half-maximal inhibitory concentration (IC50). It is important to note that the IC50 value can vary depending on the duration of treatment and the specific assay used.

| Compound | Cell Line | Treatment Duration | Assay | IC50 Value | Reference |

| This compound | A549 | 72 hours | MTT Assay | 1.59 µM | [2] |

| This compound | A549 | 6 days | Live Cell Imaging | 610 nM | [9] |

Experimental Protocols

The following are detailed protocols to assess the biological effects of this compound on A549 cells.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Workflow for Cell Viability Assessment

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

A549 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

A549 cells

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathways

This protocol is for investigating the effect of this compound on key signaling proteins.

Materials:

-

A549 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p-STAT3, anti-STAT3, anti-p-NF-κB, anti-NF-κB, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat A549 cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by Sanguinarine

Sanguinarine has been shown to modulate several critical signaling pathways in A549 and other cancer cells, leading to apoptosis and inhibition of cell proliferation.

Sanguinarine-Induced Apoptosis Pathway in A549 Cells

Caption: Sanguinarine induces apoptosis via ROS generation and glutathione depletion.

Inhibition of Pro-Survival Signaling by Sanguinarine

Caption: Sanguinarine inhibits pro-survival pathways like JAK/STAT and NF-κB.

Sanguinarine treatment leads to an increase in intracellular ROS and a decrease in cellular glutathione, which in turn induces mitochondrial stress.[1][3] This is associated with an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[4] Furthermore, sanguinarine has been found to suppress pro-survival signaling pathways, including the JAK/STAT and NF-κB pathways.[2][4][10][11] In some contexts, it has also been shown to inhibit the NF-κB pathway in macrophages that are influenced by exosomes from sanguinarine-treated A549 cells.[10]

References

- 1. Sanguinarine induces apoptosis in A549 human lung cancer cells primarily via cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 5. synthego.com [synthego.com]

- 6. A549 Cell Subculture Protocol [a549.com]

- 7. genome.ucsc.edu [genome.ucsc.edu]

- 8. nanopartikel.info [nanopartikel.info]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Sanguinarine Chloride in Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of Sanguinarine chloride in mouse xenograft models. Sanguinarine, a benzophenanthridine alkaloid, has demonstrated anti-cancer properties in various preclinical studies by inducing apoptosis, inhibiting tumor growth, and targeting key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo efficacy of this compound in mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Schedule | Key Findings |

| Small Cell Lung Cancer | NCI-H1688 | BALB/c nude mice | 2.5 mg/kg, Intraperitoneal (i.p.) | Every three days for three weeks | Significantly smaller tumor volumes and lower tumor weight compared to vehicle group.[1][2] |

| Cervical Cancer | HeLa | Athymic nude mice | 5 mg/kg | Not specified | Significantly inhibited tumor volume and weight.[3] |

| Prostate Cancer | DU145 | Male nude mice | 0.25 mg/kg and 0.5 mg/kg, i.p. | Every other day for 7 weeks | Reduced both tumor weight and volume.[4] |

| Not Specified | 22B-cFluc | Nude mice | 10 mg/kg, Intravenous (i.v.) | Not specified | Induced a significant increase in apoptosis signals.[5] |

| Hepatocellular Carcinoma | HepG2 & SMMC-7721 | Nude mice | Not specified | Not specified | Significantly inhibited tumor growth by decreasing volume and weight.[6] |

Experimental Protocols

This section details standardized protocols for conducting a mouse xenograft study with this compound.

Cell Culture and Preparation

-

Cell Lines: Select a human cancer cell line of interest (e.g., NCI-H1688, HeLa, DU145).

-

Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

-

Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer or an automated cell counter.

-

Cell Suspension: Resuspend the cells in sterile PBS or a suitable medium (e.g., Matrigel mixture) at the desired concentration for injection (typically 1 x 10^6 to 5 x 10^6 cells per injection). Keep the cell suspension on ice until injection.

Mouse Xenograft Model Establishment

-

Animal Strain: Use immunodeficient mice, such as BALB/c nude mice or NOD-scid gamma (NSG) mice, aged 4-6 weeks.

-

Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Inject the prepared cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.

-

Monitor the mice regularly for tumor growth.

-

This compound Administration

-

Drug Preparation: Prepare this compound solution in a suitable vehicle (e.g., 10% DMSO in saline). The final concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Administration Routes:

-

Intraperitoneal (i.p.) Injection: Administer the this compound solution into the peritoneal cavity using a 27-gauge needle.

-

Intravenous (i.v.) Injection: Administer the solution via the tail vein.

-

-

Dosage and Schedule: The dosage and treatment schedule should be based on previous studies (see Table 1) and can be optimized for the specific cancer model.

Monitoring and Data Collection

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times a week. Calculate the tumor volume using the formula: Volume = (Length × Width^2) / 2.

-

Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Tumor Harvesting: At the end of the study, euthanize the mice and carefully excise the tumors. Measure the final tumor weight.

-

Further Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis (e.g., Western blotting).

Signaling Pathways and Experimental Workflow

Signaling Pathways Affected by Sanguinarine

Sanguinarine has been shown to modulate several key signaling pathways involved in cancer progression.

Caption: Sanguinarine inhibits key cancer-promoting signaling pathways.

Experimental Workflow for Mouse Xenograft Study

The following diagram illustrates the typical workflow for a mouse xenograft study investigating the efficacy of this compound.

Caption: Workflow for a this compound mouse xenograft study.

References